2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol
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Overview
Description
2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol is an organic compound with the molecular formula C10H14O4 It is characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, along with a propane-1,2,3-triol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methylbenzaldehyde with glycerol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl ring structure but different functional groups.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Another compound with a phenyl ring and hydroxyl group but different substituents
Uniqueness
2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol is unique due to its specific combination of hydroxyl and methyl groups on the phenyl ring, along with the propane-1,2,3-triol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(2-hydroxy-4-methylphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C10H14O4/c1-7-2-3-8(9(13)4-7)10(14,5-11)6-12/h2-4,11-14H,5-6H2,1H3 |
InChI Key |
GSLQFCAUUPKMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)(CO)O)O |
Origin of Product |
United States |
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